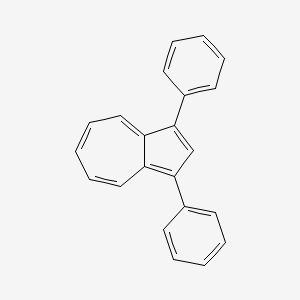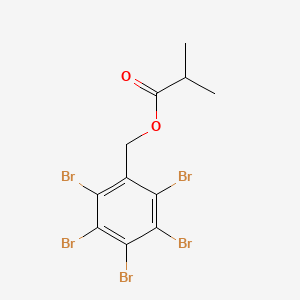![molecular formula C17H14LiN B15165788 lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide CAS No. 611188-32-0](/img/structure/B15165788.png)
lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide is a complex organic compound that belongs to the indole family. . This compound, with its unique structure, offers interesting properties that make it a subject of scientific research.
Vorbereitungsmethoden
The synthesis of lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the lithium atom and the dimethyl groups. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of indole with suitable alkyl halides in the presence of a Lewis acid catalyst.
Cyclization: The final step involves cyclization to form the indeno[2,1-b]indole structure under specific reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Wirkmechanismus
The mechanism of action of lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide involves its interaction with molecular targets in biological systems. The indole ring allows the compound to bind to various receptors and enzymes, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that are not found in other indole derivatives.
Eigenschaften
CAS-Nummer |
611188-32-0 |
|---|---|
Molekularformel |
C17H14LiN |
Molekulargewicht |
239.3 g/mol |
IUPAC-Name |
lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide |
InChI |
InChI=1S/C17H14N.Li/c1-11-7-8-15-14(9-11)17-13-6-4-3-5-12(13)10-16(17)18(15)2;/h3-10H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
SWKPJZXKEJUXDY-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4[CH-]3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate](/img/structure/B15165716.png)

![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-](/img/structure/B15165741.png)


![2-[(4-Chlorobut-2-yn-1-yl)oxy]naphthalene](/img/structure/B15165756.png)
![2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol](/img/structure/B15165761.png)
![2-hydroxy-N'-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B15165762.png)
![(2-{[(Prop-2-en-1-yl)oxy]methyl}phenyl)methanol](/img/structure/B15165763.png)
![Propanoic acid, 3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl ester](/img/structure/B15165764.png)

![N'-(2,2-diphenylethyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B15165778.png)
